molecular formula C7H8N2O4 B012680 2,4-Dimethoxypyrimidine-5-carboxylic acid CAS No. 110821-07-3

2,4-Dimethoxypyrimidine-5-carboxylic acid

Cat. No.: B012680
CAS No.: 110821-07-3
M. Wt: 184.15 g/mol
InChI Key: JOCGXPSWYGHPDN-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative Compounds Synthesis : A study demonstrated the microwave-assisted multicomponent synthesis of antiproliferative compounds using 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, a derivative of 2,4-Dimethoxypyrimidine-5-carboxylic acid. This method is efficient, rapid, and environmentally friendly, showing promise in drug development for cancer treatment (S. G. Patel et al., 2022).

  • Hydrogen-Bonding Patterns : Another study focused on the hydrogen-bonding patterns in compounds related to this compound, which could be significant for pharmaceutical applications by improving drug action through targeted hydrogen bonding processes (K. Thanigaimani et al., 2007).

  • Carbon-Nitrogen Bond Cleavage Reactions : Research has been conducted on novel carbon-nitrogen bond cleavage reactions involving pyrimidine derivatives, leading to the synthesis of compounds with potential applications in organic synthesis and drug discovery (B. Lal & R. Gidwani, 1993).

  • Antimicrobial Activity : Pyrimidine derivatives, including those derived from this compound, have been shown to exhibit good antibacterial activity, comparable to standard antibiotics such as Penicillin and Ampicillin (A. Dişli et al., 2013).

  • Catalytic Synthesis in Aqueous Media : A TiO2/SiO2 nanocomposite has been used to catalyze the efficient synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids, a related compound, in aqueous media at room temperature, suggesting a green chemistry approach (Sepehr Sadegh-Samiei & Shahrzad Abdolmohammadi, 2018).

  • Design of Cocrystals : Research into the design of cocrystals involving aminopyrimidines and carboxylic acids, including derivatives of this compound, has been conducted. This work is vital in understanding the structural properties of these compounds (Samuel Ebenezer & P. Muthiah, 2012).

Properties

IUPAC Name

2,4-dimethoxypyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCGXPSWYGHPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551382
Record name 2,4-Dimethoxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110821-07-3
Record name 2,4-Dimethoxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-Bis(methyloxy)-5-pyrimidinecarbaldehyde (commercially available from Toronto, 1.400 g, 8.33 mmol) at 0° C. in t-Butanol (14.00 mL) an aqueous solution (7 mL) of Sodium chlorite (1.807 g, 19.98 mmol) was added over 25 min and sodium dihydrogen phosphate hydrate (3.64 g, 23.33 mmol). The yellow mixture obtained was warmed to 25° C. and after 6 h 14 mL of t-Butanol, 7 mL of water, and Sodium chlorite (2.26 g, 25 mmol) were added. The reaction mixture was stirred at room temperature overnight. After 24 h, the mixture was evaporated in vacuo, and the crude material purified by SPE 25 g cartridge eluting with DCM/MeOH 8:2 to recover 1 g of title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
sodium dihydrogen phosphate hydrate
Quantity
3.64 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
2.26 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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